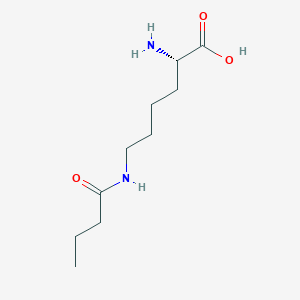

H-Lys(butyryl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Histone Modification

“N6-Butyryl-L-lysine” plays a crucial role in histone modification. It is recognized as an essential posttranslational chemical modification (PTM) that regulates cellular processes from transcription, cell cycle, metabolism, to signal transduction . This modification mark on nuclear histones is known as lysine butyrylation .

Epigenetic Regulation

The butyrylation of lysine residues in eukaryotic proteins is involved in regulating epigenetics and cellular physiology . It is a novel chemical modification mark in histones and has an extensive role in these areas .

Protein Posttranslational Modifications (PTMs)

“N6-Butyryl-L-lysine” is involved in protein posttranslational modifications (PTMs), which fundamentally impact cellular physiology and phenotype in eukaryotic organisms .

Metabolic Versatility in Bacteria

In bacteria like Rhodospirillum rubrum S1H, butyrate assimilation under photoheterotrophic conditions involves the conversion of a fraction of butyrate to acetyl-CoA, a reaction shared with polyhydroxybutyrate metabolism . This shows the metabolic versatility of the compound .

Butyrate Production in Gut Commensals and Pathogens

In gut commensals and pathogens, “N6-Butyryl-L-lysine” is involved in butyrate production pathways. These pathways follow a polyphyletic distribution and have different initial substrates . This differential utilization of butyrogenic pathways has an enormous ecological impact considering the immense influence of butyrate on different disorders in humans .

Bioengineering Applications

The compound is used in bioengineering experiments to produce butyrate in E.coli, leading to a tenfold increase in butyrate production . This has potential applications in the production of biofuels and biodegradable plastics .

Safety and Hazards

作用機序

Target of Action

N6-Butyryl-L-lysine, also known as H-Lys(butyryl)-OH, is a derivative of the amino acid lysine . It is used as an ergogenic supplement, influencing the secretion of anabolic hormones .

Mode of Action

The compound interacts with its targets, primarily influencing the secretion of anabolic hormones . This interaction results in the supply of fuel during exercise and improved mental performance during stress-related tasks .

Biochemical Pathways

They are recognized to be beneficial as ergogenic dietary substances

Result of Action

The primary result of N6-Butyryl-L-lysine’s action is the prevention of exercise-induced muscle damage . By influencing the secretion of anabolic hormones and supplying fuel during exercise, it helps maintain muscle integrity and function .

特性

IUPAC Name |

(2S)-2-amino-6-(butanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWLRMTUPOYQFV-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Butyryl-L-lysine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6593664.png)

![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)